rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride
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Overview
Description
rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride: is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by reduction and subsequent quaternization to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of functionalized spirocyclic compounds.
Scientific Research Applications
Chemistry: rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its spirocyclic structure is of interest for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as an intermediate in various chemical processes highlights its importance in industrial applications.
Mechanism of Action
The mechanism of action of rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- rac-(5R,6S)-1-Oxaspiro[4.4]nonan-6-amine hydrochloride
- rac-(5R,6S)-1-Oxaspiro[4.4]nonan-6-ol hydrochloride
Comparison: rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride is unique due to the presence of the nitrogen atom in the spirocyclic ring, which distinguishes it from its oxygen-containing analogs. This structural difference can lead to variations in chemical reactivity and biological activity, making this compound a distinct and valuable compound in scientific research.
Properties
IUPAC Name |
(5R,9R)-1-azaspiro[4.4]nonan-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-3-1-4-8(7)5-2-6-9-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBZNOYWGEBSD-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CCCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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